2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrazol-4-yl)propanoic acid
Description
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrazol-4-yl)propanoic acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a pyrazole ring at the β-position of the propanoic acid backbone. The Boc group enhances stability during synthetic processes, making the compound a valuable intermediate in pharmaceutical chemistry, particularly in peptide synthesis and drug design targeting enzymatic or receptor-based pathways .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrazol-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-8(9(15)16)4-7-5-12-13-6-7/h5-6,8H,4H2,1-3H3,(H,12,13)(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWZGXDLLRDDCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNN=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrazol-4-yl)propanoic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling Reaction: The pyrazole derivative is then coupled with a suitable carboxylic acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Amine derivatives after Boc deprotection.
Scientific Research Applications
The biological activity of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrazol-4-yl)propanoic acid has been investigated extensively, revealing several promising applications:
Anticancer Properties
Research indicates that pyrazole derivatives can exhibit significant anticancer activity. The compound's structure suggests it may interact with key proteins involved in cell cycle regulation and apoptosis.
Mechanisms of Action :
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cancer cell survival.
- Modulation of Gene Expression : It may influence gene expression related to cell proliferation and apoptosis, leading to reduced tumor growth.
Case Studies
| Study | Findings |
|---|---|
| Zhang et al. (2020) | Investigated cytotoxic effects on HepG2 liver cancer cells; significant reduction in cell viability at concentrations above 50 µM. |
| Lee et al. (2021) | Suggested inhibition of the PI3K/Akt pathway, crucial for cancer cell proliferation, by similar compounds. |
| Smith et al. (2023) | Found protective effects against oxidative stress-induced apoptosis in neuronal cells with similar structures. |
Neuroprotective Effects
Compounds related to 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrazol-4-yl)propanoic acid have shown potential neuroprotective effects, indicating possible applications in treating neurodegenerative diseases.
Pharmacological Profile
The pharmacological profile of this compound includes:
- Solubility : Moderate solubility in water enhances bioavailability.
- Stability : Stable under physiological conditions, suggesting potential for therapeutic use.
Mechanism of Action
The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity, while the Boc-protected amine can be deprotected to reveal a functional group that can interact with other biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with analogous derivatives, focusing on synthesis, physicochemical properties, and applications.
Pyrazole-Containing Propanoic Acid Derivatives
Compound 13d: (S)-3-(1H-Indol-3-yl)-2-(5-((3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
- Key Features: Incorporates a thiazolidinone ring and indole substituent.
- Yield : 85%, Melting Point : 160–162°C.
Compound 13e : (S)-2-(5-((3-(4-Nitrophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
- Key Features : Nitrophenyl group enhances electron-withdrawing effects.
- Yield : 72%, Melting Point : 136–138°C.
- Applications : Improved solubility in polar solvents compared to methoxy-substituted analogs .
2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic Acid (Enamine Ltd.)
- Key Features : Trifluoromethyl group increases metabolic stability.
- Molecular Weight: 279.34 g/mol (C15H21NO4).
- Applications : Used in agrochemical and medicinal chemistry for fluorinated bioactive compounds .
Boc-Protected Amino Acid Derivatives
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid
- Key Features: Extended pentanoic acid chain with a hydroxyl group.
- Applications : Hydroxyl group facilitates conjugation in prodrug design .
(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic Acid
- Key Features : Iodophenyl group enables radioisotope labeling.
- Applications : Serves as a precursor for iodinated kinase inhibitors in cancer therapy .
Table 1. Comparative Analysis of Key Properties
*Estimated based on molecular formula.
Research Findings and Functional Insights
- Synthetic Advantages : The Boc group in the target compound simplifies purification and stability during solid-phase peptide synthesis compared to unprotected amines .
- Pyrazole vs. Thiazolidinone: Pyrazole derivatives (e.g., target compound) exhibit fewer synthetic steps than thiazolidinone-containing analogs (e.g., 13d, 13e), but thiazolidinones show higher bioactivity in anticancer assays .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 13e) reduce melting points and enhance solubility, whereas fluorinated groups (e.g., trifluoromethyl in Enamine’s compound) improve metabolic resistance .
Biological Activity
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrazol-4-yl)propanoic acid, also known by its chemical structure and various identifiers, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and features a unique structure that includes a pyrazole ring and a propanoic acid moiety. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility in biological systems.
Pharmacological Properties
- Antitumor Activity : Preliminary studies have indicated that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrazol-4-yl)propanoic acid have shown promise in inhibiting tumor growth in vitro and in vivo models .
- Anti-inflammatory Effects : Research has suggested that pyrazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation. This activity may be linked to their ability to inhibit cyclooxygenase enzymes or other inflammatory mediators .
- Neuroprotective Properties : Some studies have explored the neuroprotective effects of pyrazole-based compounds. These compounds may exert protective effects against neurodegenerative diseases by modulating oxidative stress and apoptosis pathways .
The biological activity of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrazol-4-yl)propanoic acid can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer proliferation or inflammatory processes.
- Modulation of Gene Expression : By influencing transcription factors or signaling pathways, this compound may alter the expression levels of genes associated with cell survival and proliferation.
Case Studies
- In Vitro Cytotoxicity Assays : A study examining the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines demonstrated that compounds similar to 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrazol-4-yl)propanoic acid significantly reduced cell viability at micromolar concentrations. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity .
- Anti-inflammatory Studies : In vivo models using lipopolysaccharide (LPS)-induced inflammation showed that treatment with pyrazole derivatives resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a robust anti-inflammatory effect .
Data Table
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrazol-4-yl)propanoic acid?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions such as temperature, solvent polarity, and protecting group stability. For example, tert-butoxycarbonyl (Boc) groups (as seen in the compound's structure) are sensitive to acidic conditions, necessitating pH monitoring during deprotection steps. Analytical techniques like NMR and HPLC (referenced in structurally similar compounds) are critical for verifying intermediate purity and final product integrity .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should employ accelerated degradation protocols:
- pH-dependent stability : Use buffered solutions (pH 1–13) and monitor degradation via HPLC at timed intervals.
- Thermal stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition thresholds.
Structural analogs with pyrazole moieties (e.g., 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid) have shown sensitivity to oxidative environments, suggesting similar vulnerabilities in this compound .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT and COSY experiments to resolve overlapping signals from the pyrazole and Boc-protected amine.
- FTIR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) to confirm functional groups.
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
These methods are validated in studies of related pyrazole-propanoic acid derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
- Methodological Answer :
- Analog synthesis : Replace the pyrazole ring with other heterocycles (e.g., imidazole or thiazole) or modify the Boc group to assess steric/electronic effects.
- Biological assays : Test analogs against targets like kinases or GPCRs, using orthogonal assays (e.g., fluorescence polarization and SPR) to minimize false positives.
Evidence from structurally similar compounds (e.g., 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid) highlights how substitution patterns influence receptor binding .
Q. What computational approaches are suitable for predicting the environmental fate of this compound?
- Methodological Answer :
- QSAR modeling : Use tools like EPI Suite to estimate biodegradation half-lives and bioaccumulation potential.
- Molecular dynamics (MD) simulations : Model interactions with soil organic matter or aqueous environments to predict persistence.
Projects like INCHEMBIOL emphasize integrating experimental and computational data to evaluate ecological risks .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay validation : Compare results from cell-free (e.g., enzymatic) vs. cell-based assays to identify off-target effects.
- Metabolite profiling : Use LC-MS to detect in situ degradation products that may interfere with activity.
Discrepancies in pyrazole derivatives’ pharmacological profiles (e.g., anti-inflammatory vs. cytotoxic effects) often arise from assay-specific conditions .
Q. What experimental designs are recommended for studying the compound’s interaction with biological membranes?
- Methodological Answer :
- Liposome binding assays : Incorporate fluorescent probes to monitor membrane permeability.
- Surface plasmon resonance (SPR) : Quantify binding kinetics to lipid bilayers.
- MD simulations : Predict partitioning behavior based on logP values.
Similar methodologies were applied to thiazolidinone-pyrazole hybrids to elucidate membrane affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
